1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C5H4F2N2O and its molecular weight is 146.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain . SDH is a key enzyme in the tricarboxylic acid cycle, also known as the Krebs cycle, which is central to energy production in cells .
Mode of Action
this compound inhibits the activity of succinate dehydrogenase . By inhibiting this enzyme, the compound disrupts the normal flow of electrons through the respiratory chain, leading to a decrease in the production of ATP, the main energy currency of the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the tricarboxylic acid cycle and the mitochondrial electron transport chain . These are crucial biochemical pathways for energy production in cells. The disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that depend on ATP .
Pharmacokinetics
It is known that fluorine atoms can enhance the metabolic stability and pharmacokinetics of drugs .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a decrease in ATP production . This can result in the disruption of various cellular processes, potentially leading to cell death. This makes the compound effective as a fungicide, as it can kill fungal cells by disrupting their energy production .
Biochemical Analysis
Biochemical Properties
1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including succinate dehydrogenase, which is a key enzyme in the mitochondrial respiratory chain. The interaction between this compound and succinate dehydrogenase involves the binding of the compound to the enzyme’s active site, leading to inhibition of its activity . Additionally, this compound has been observed to interact with other biomolecules such as proteins and nucleic acids, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism . For instance, it has been shown to induce the expression of proinflammatory cytokines in neuronal cells, leading to enhanced oxidative damage and cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their activity. For example, the binding of this compound to succinate dehydrogenase results in the inhibition of the enzyme’s activity, thereby disrupting the mitochondrial respiratory chain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to undergo degradation, leading to a decrease in its biological activity . In in vitro studies, the stability of this compound has been shown to be influenced by factors such as temperature and pH, with higher temperatures and acidic conditions accelerating its degradation . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative metabolism. This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The interaction between this compound and cytochrome P450 leads to the formation of metabolites that can be further processed and excreted from the body . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The targeting of this compound to these compartments is mediated by post-translational modifications and targeting signals that direct the compound to its site of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
1-(difluoromethyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVIZGROEHEVRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216244-84-6 | |
Record name | 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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